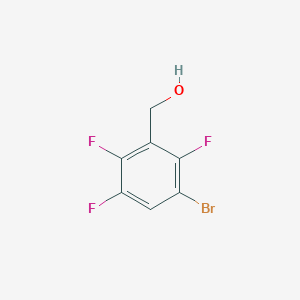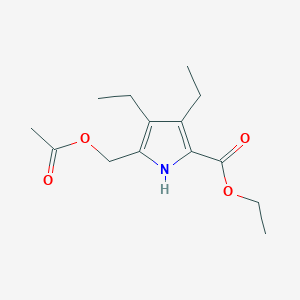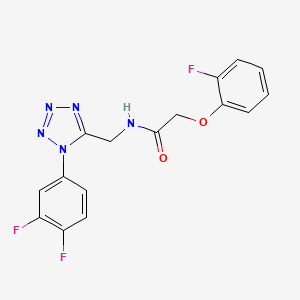
3-Bromo-2,5,6-trifluorobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,5,6-trifluorobenzyl alcohol is a chemical compound with the CAS Number: 1296310-72-9 . It has a molecular weight of 241.01 . The IUPAC name for this compound is (3-bromo-2,5,6-trifluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,5,6-trifluorobenzyl alcohol is1S/C7H4BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2 . This code represents the molecular structure of the compound, indicating that it contains seven carbon atoms, four hydrogen atoms, one bromine atom, three fluorine atoms, and one oxygen atom . Physical And Chemical Properties Analysis
3-Bromo-2,5,6-trifluorobenzyl alcohol is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Protecting Groups in Organic Synthesis
"3-Bromo-2,5,6-trifluorobenzyl alcohol" could be explored in the context of protecting groups for alcohols. Protecting groups are crucial in organic synthesis to prevent reactive sites from undesired reactions. For example, o-bromobenzyl protectors have been applied to safeguard alcohol functionalities, which can then be removed under specific conditions to yield the desired product. This strategy enables the sequential transformation of functional groups in complex molecule synthesis (Curran & Yu, 1992).
Dendritic Macromolecules Synthesis
The compound could find application in the synthesis of dendritic macromolecules, where it serves as a building block for the creation of novel polymers with controlled molecular architecture. Dendritic structures have significant potential in drug delivery, materials science, and nanotechnology due to their highly branched, tree-like structures (Hawker & Fréchet, 1990).
Enzymatic Studies and Inhibition
Structurally related bromobenzyl alcohols have been used to study enzyme interactions and inhibition mechanisms. For instance, investigations into the structures of enzyme complexes with substituted benzyl alcohols provide insights into enzyme-substrate interactions, potentially guiding the design of enzyme inhibitors or activators (Ramaswamy, Eklund & Plapp, 1994).
Palladium-Catalyzed Reactions
The compound may be useful in palladium-catalyzed reactions for constructing polycyclic aromatic hydrocarbons. These reactions are pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The versatility of bromobenzyl alcohols in forming C-C bonds through cascade reactions demonstrates their potential in organic synthesis (Iwasaki et al., 2015).
Antioxidant and Biological Activities
Compounds with bromophenol structures, similar to "3-Bromo-2,5,6-trifluorobenzyl alcohol," have shown promising antioxidant and biological activities. Research on bromophenols from marine algae has revealed their potential as cytotoxic agents against cancer cell lines and as inhibitors of enzymes like aldose reductase, which is relevant in managing complications of diabetes. These findings suggest the exploration of "3-Bromo-2,5,6-trifluorobenzyl alcohol" in biological studies could yield significant health-related applications (Olsen et al., 2013; Wang et al., 2005).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(3-bromo-2,5,6-trifluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTPWNIPNZOWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CO)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5,6-trifluorobenzyl alcohol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2732574.png)



![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) pentanoate](/img/structure/B2732578.png)
![N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2732582.png)
![(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2732583.png)
![1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2732586.png)



![Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2732595.png)
![N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2732596.png)
![N-[[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2732597.png)